2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide
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Overview
Description
The compound “2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide” is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl derivatives, pyrazole derivatives, and imidazolidinone derivatives. These intermediates are then subjected to various coupling reactions, condensation reactions, and functional group modifications under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound “2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Condensation: Formation of a larger molecule with the elimination of a small molecule (e.g., water).
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation of the thioxo group may yield a sulfoxide or sulfone derivative, while reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, the compound may be investigated as a potential drug candidate for the treatment of various diseases. Its pharmacokinetic and pharmacodynamic properties would be evaluated in preclinical and clinical studies.
Industry
In industry, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of “2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide” would depend on its specific molecular targets and pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membrane integrity. If it has anticancer activity, it may induce apoptosis or inhibit cell proliferation by modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other imidazolidinone derivatives, pyrazole derivatives, and chlorophenyl derivatives. These compounds may share structural features and exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of “2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide” lies in its specific combination of functional groups and structural motifs, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C28H31ClN6O5S |
---|---|
Molecular Weight |
599.1 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C28H31ClN6O5S/c1-4-16-40-23-12-8-21(9-13-23)30-25(36)17-24-27(37)34(22-10-6-20(29)7-11-22)28(41)32(24)14-5-15-33-19(3)26(35(38)39)18(2)31-33/h6-13,24H,4-5,14-17H2,1-3H3,(H,30,36) |
InChI Key |
ORDYVULANLLFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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